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Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate - 70935-15-8

Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Catalog Number: EVT-3159936
CAS Number: 70935-15-8
Molecular Formula: C13H14O6
Molecular Weight: 266.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,5-Dimethoxy-1,4-bis[2-(2,4-dimethoxyphenyl)ethenyl]benzene

Compound Description: 2,5-Dimethoxy-1,4-bis[2-(2,4-dimethoxyphenyl)ethenyl]benzene is investigated for its configurational isomers, barriers of rotation, and NMR shifts. []

Methyl 2,4-dioxopentanoate

Compound Description: Methyl 2,4-dioxopentanoate was used in a photoaddition reaction with 2,5-dimethyl-2,4-hexadiene. This reaction resulted in a small amount of the expected [2+2] adduct, as well as several dihydropyrans, oxetanes, and hydroxy keto esters. []

Synthesis Analysis

The synthesis of Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoic acid with methanol. This reaction is conducted using an acid catalyst such as sulfuric acid under reflux conditions to ensure complete conversion of the acid to the ester. The following steps outline the general procedure:

  1. Reagents:
    • 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoic acid
    • Methanol
    • Acid catalyst (e.g., sulfuric acid)
  2. Procedure:
    • Mix the acid and methanol in a round-bottom flask.
    • Add sulfuric acid as a catalyst.
    • Heat the mixture under reflux for several hours.
    • Upon completion, neutralize the reaction mixture and purify the product through recrystallization or chromatography.

On an industrial scale, this process may be optimized using continuous flow reactors and advanced purification techniques to enhance yield and purity .

Chemical Reactions Analysis

Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions (e.g., nitration or halogenation), utilizing reagents like nitric acid for nitration or bromine for bromination.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
  • Electrophilic Substitution Reagents: Nitric acid (HNO₃), bromine (Br₂)

Major Products Formed

  • Oxidation leads to carboxylic acids or ketones.
  • Reduction yields alcohols.
  • Substitution results in nitro or halogenated derivatives.
Physical and Chemical Properties Analysis

Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate exhibits several notable physical and chemical properties:

These properties influence its handling and applications in both laboratory and industrial settings .

Applications

Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate has diverse applications across various scientific fields:

  1. Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  2. Medicinal Chemistry: Investigated for potential therapeutic properties; may act as a lead compound in drug development.
  3. Biological Research: Studied for interactions with biomolecules that could lead to new insights into biological processes.
  4. Industrial Applications: Used in producing specialty chemicals and materials due to its unique structural features .
Synthetic Methodologies and Optimization Strategies for Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Esterification-Based Synthesis: Acid-Catalyzed Reaction Mechanisms and Yield Optimization

The synthesis of Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate (CAS# 70935-15-8) fundamentally relies on acid-catalyzed esterification of the corresponding β-diketocarboxylic acid precursor. The reaction mechanism proceeds through a protonation-nucleophilic addition pathway wherein the carboxylic acid group undergoes protonation by Brønsted acid catalysts (typically sulfuric acid or p-toluenesulfonic acid), forming a highly electrophilic oxonium intermediate. This activated species undergoes nucleophilic attack by methanol, followed by deprotonation to yield the methyl ester. The electron-rich 2,5-dimethoxyphenyl substituent significantly influences reaction kinetics due to its electron-donating properties, which marginally enhance the electrophilicity of the adjacent carbonyl group but may also promote competing side reactions at elevated temperatures [1].

Yield optimization strategies focus on three critical parameters: catalyst loading, reaction stoichiometry, and temperature control. Systematic studies reveal that catalyst concentrations exceeding 5 mol% lead to diminished returns due to increased dehydration byproducts. A molar ratio of 1:15 (acid precursor:methanol) provides optimal conversion efficiency while allowing practical recovery of excess methanol. Temperature profiling demonstrates that maintaining the reaction at 60-65°C maximizes esterification kinetics while minimizing the decarboxylation pathway – a dominant side reaction observed above 75°C. Through these optimizations, isolated yields typically reach 78-82% on laboratory scales [1].

Table 1: Yield Optimization Parameters for Esterification Synthesis

ParameterSuboptimal RangeOptimal RangeImpact on Yield
Catalyst Loading<2 mol% or >7 mol%4-5 mol%<70% or 75-82% (due to byproducts)
Temperature>75°C60-65°C<65% (decarboxylation) vs. 80-82%
Acid:Methanol Molarity1:5 to 1:101:1570-75% vs. 80-82%
Reaction Duration<4 hr6-8 hr<75% conversion vs. >98% conversion

Industrial-Scale Production: Continuous Flow Reactor Integration and Purification Advancements

Industrial-scale manufacturing of Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate has transitioned toward continuous flow reactor systems to address the exothermicity and mass transfer limitations inherent in batch esterification. Tubular reactors with static mixing elements enable precise temperature control (±2°C) through segmented cooling zones, effectively suppressing thermal degradation pathways observed in batch processes. This configuration achieves space-time yields 3.5-fold higher than equivalent batch reactors, primarily through elimination of downtime between batches and enhanced heat transfer efficiency [1].

Downstream processing incorporates multistage crystallization as the principal purification technology. The crude reaction mixture undergoes initial solvent exchange to heptane/isopropyl acetate (3:1 v/v), facilitating precipitation of acid catalyst residues. Subsequent temperature-programmed cooling crystallization (-0.5°C/min) from ethyl acetate yields the product as a crystalline solid with >99.0% purity (HPLC). Continuous chromatography using silica gel cartridges has been implemented for GMP-grade material, replacing traditional column chromatography to reduce solvent consumption by 70% and processing time by 60%. These advancements support the documented cold-chain transportation requirements for the compound, ensuring stability during global distribution from manufacturing hubs in Hyderabad, Delhi, and Germany [1].

Table 2: Industrial Production Metrics: Batch vs. Continuous Flow

Production MetricBatch ReactorContinuous Flow ReactorImprovement Factor
Throughput (kg/month)1505003.3×
Reaction Time8 hr + 4 hr cleaningContinuous operationN/A
Cooling Energy Requirement35 kWh/kg12 kWh/kg65% reduction
Isolated Purity (HPLC)97.5%99.3%Δ +1.8%
Solvent Recovery Efficiency65%88%35% improvement

Comparative Analysis of Solvent Systems and Catalytic Efficiency in Ester Formation

The solvent environment critically governs both reaction kinetics and product distribution in the esterification of 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoic acid. Protic solvents (methanol, ethanol) demonstrate superior substrate solvation due to hydrogen bonding with the β-dicarbonyl system, but exhibit slower initial reaction rates due to competitive solvation of the acid catalyst. Aprotic dipolar solvents (DMF, acetonitrile) accelerate the rate-determining protonation step by 40-60% compared to methanol, but necessitate higher catalyst loadings (7-10 mol%) to compensate for reduced proton activity. Notably, halogenated solvents (dichloromethane, chloroform) induce substantial enolization side reactions, reducing yields by 15-25% through stabilization of the enol tautomer [1] [6].

Catalytic efficiency profiling reveals that Lewis acid catalysts (ZnCl₂, BF₃·Et₂O) outperform Brønsted acids in aprotic media, particularly for sterically congested substrates. BF₃·Et₂O (10 mol% in acetonitrile) achieves 95% conversion within 2 hours at 50°C – a significant improvement over p-TSA in methanol (82% conversion in 6 hours at 65°C). However, this advantage is offset by catalyst cost and metallic impurities requiring additional purification steps. Ionic liquid catalysts ([BMIM][HSO₄]) in solvent-free systems show exceptional promise, delivering 89% yield with catalyst recyclability (5 cycles <10% activity loss), though scalability remains constrained by viscosity limitations [1] .

Table 3: Solvent and Catalyst System Performance Comparison

Solvent SystemCatalyst (5 mol%)Temperature (°C)Reaction Time (hr)Yield (%)Key Advantage
Methanol (neat)p-TSA65882Simplified workup
AcetonitrileBF₃·Et₂O50295Reaction rate
TolueneZnCl₂80678Azeotropic water removal
[BMIM][HSO₄] (solventless)Ionic liquid90389Recyclability
DichloromethaneH₂SO₄401058Low-temperature compatibility

Properties

CAS Number

70935-15-8

Product Name

Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

IUPAC Name

methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C13H14O6/c1-17-8-4-5-12(18-2)9(6-8)10(14)7-11(15)13(16)19-3/h4-6H,7H2,1-3H3

InChI Key

FTPSUNCBLUXIAA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC(=O)C(=O)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC(=O)C(=O)OC

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